
1-Methylthioguanine
Übersicht
Beschreibung
1-Methylthioguanine is a derivative of thioguanine, a purine analog It is characterized by the presence of a methyl group attached to the sulfur atom of the thioguanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylthioguanine can be synthesized through the methylation of thioguanine. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylthioguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thioguanine.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioguanine.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-MTG serves as a model compound for studying:
- Reactivity of Purine Analogs : Investigating how modifications affect nucleobase behavior.
- Effects of Methylation and Thionation : Understanding how these modifications influence nucleobase properties and interactions.
Biology
Research in this area focuses on:
- DNA Interaction : 1-MTG can be incorporated into DNA, leading to mutations and disruption of normal cellular processes. Its incorporation results in cytotoxicity due to interference with DNA replication and repair mechanisms .
- Photodynamic Therapy (PDT) : The compound enhances photoactivity under UV light, inducing DNA damage that can be exploited for targeted cancer therapies.
Medicine
1-MTG is under investigation for:
- Cancer Treatment : Its cytotoxic effects make it a candidate for treating various cancers, including acute lymphoblastic leukemia (ALL). Genetic testing for thiopurine methyltransferase (TPMT) variants helps tailor therapy to minimize adverse effects .
- Inflammatory Bowel Disease (IBD) : The compound's immunosuppressive properties are beneficial in managing IBD, with monitoring of thioguanine nucleotide levels becoming standard practice .
Industry
In industrial applications, 1-MTG derivatives are explored for:
- Pharmaceutical Development : Its unique properties facilitate the creation of new therapeutic agents.
- Material Science : Investigating its potential uses in developing advanced materials due to its chemical reactivity.
Mechanism | Description |
---|---|
DNA Incorporation | Interferes with replication and repair processes |
Enzyme Inhibition | Reduces nucleotide synthesis via active metabolite action |
Comparative Efficacy
A comparative analysis highlights the differences between 1-MTG and other related compounds:
Compound | Mechanism of Action | Clinical Use | Toxicity Risk |
---|---|---|---|
1-Methylthioguanine | Incorporation into DNA; inhibition of nucleotide synthesis | ALL, IBD | Higher in low TPMT activity |
Thioguanine | Similar mechanisms but less methylation | ALL | Moderate; requires monitoring |
Mercaptopurine | Primarily metabolized by TPMT | ALL, IBD | High; significant genetic variability |
Case Study 1: Acute Lymphoblastic Leukemia (ALL)
In a study involving pediatric patients with ALL treated with 1-MTG, genetic testing revealed that those with low TPMT activity experienced higher efficacy and toxicity levels. This underscores the importance of pharmacogenomic approaches in optimizing treatment regimens .
Case Study 2: Inflammatory Bowel Disease
Patients receiving thiopurines including 1-MTG showed improved outcomes in managing IBD symptoms. Monitoring TGN levels helped tailor dosages to mitigate adverse effects while maximizing therapeutic benefits .
Wirkmechanismus
1-Methylthioguanine exerts its effects through several mechanisms:
DNA Incorporation: It can be incorporated into DNA, leading to the disruption of DNA synthesis and function.
Photodynamic Therapy: The compound enhances the photoactivity of DNA, leading to increased DNA damage upon exposure to UV light.
Molecular Targets: It targets DNA and RNA, interfering with their synthesis and function.
Pathways Involved: The compound affects the purine metabolism pathway and induces oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Thioguanine: A purine analog used in cancer treatment.
6-Methylthioguanine: Another methylated derivative with similar properties.
Mercaptopurine: A related compound used in leukemia treatment.
Uniqueness: 1-Methylthioguanine is unique due to its enhanced photoactivity and potential applications in photodynamic therapy. Its methylation at the sulfur atom distinguishes it from other thioguanine derivatives, providing unique reactivity and biological effects.
Biologische Aktivität
1-Methylthioguanine (1-MTG) is a thiopurine compound that exhibits significant biological activity, particularly in the context of cancer treatment and immunosuppressive therapy. This article explores the biochemical pathways, pharmacodynamics, clinical efficacy, and safety profile of 1-MTG, supported by relevant research findings and case studies.
Biochemical Pathways
1-MTG is a derivative of thioguanine, which is metabolized through various enzymatic pathways. The primary enzyme involved is thiopurine methyltransferase (TPMT) , which catalyzes the S-methylation of thiopurines, leading to the formation of methylated metabolites that can affect drug efficacy and toxicity.
- Metabolism :
- Thioguanine is converted into active metabolites (6-thioguanine nucleotides, 6-TGNs) through the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT).
- TPMT activity can vary significantly among individuals due to genetic polymorphisms, influencing the therapeutic outcomes of thiopurines like 1-MTG .
Pharmacodynamics
The biological activity of 1-MTG primarily involves its incorporation into DNA and RNA, leading to altered cellular functions:
- Mechanism of Action :
Clinical Efficacy
1-MTG has been studied for its effectiveness in treating conditions like acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). Clinical studies have shown varying degrees of success:
- Case Study Findings :
- A study involving patients with IBD demonstrated that first-line treatment with thioguanine resulted in a clinical response in 53% of patients after 12 months. Adverse events were reported in 44% , with a cessation rate due to side effects at 8% .
- In another study focusing on ALL, the incorporation of thioguanine into leukocyte DNA was correlated with improved treatment outcomes, emphasizing the importance of monitoring metabolite levels for personalized therapy .
Safety Profile
The safety profile of 1-MTG is influenced by its metabolism through TPMT. Patients with low TPMT activity are at increased risk for drug-induced myelotoxicity:
- Adverse Effects :
- Common adverse effects include leukopenia and hepatotoxicity, particularly in patients with genetic variants affecting TPMT activity.
- Monitoring strategies such as measuring levels of DNA-incorporated thioguanine (DNA-TG) are being explored as more reliable predictors of toxicity compared to traditional methods .
Research Findings Summary
Eigenschaften
IUPAC Name |
2-amino-1-methyl-7H-purine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUTXZSKZCQABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)C2=C(N=CN2)N=C1N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937285 | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-87-2, 16714-57-1, 86243-64-3 | |
Record name | Guanine, methylthio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Sarcin from aspergillus giganteus | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.